3-[(2,5-Dimethoxyphenyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid
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Overview
Description
3-[(2,5-Dimethoxyphenyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid is a complex organic compound with a unique bicyclic structure. It is characterized by the presence of a bicyclo[2.2.1]heptane core, which is a common motif in many bioactive molecules. The compound also features a 2,5-dimethoxyphenyl group and a carbamoyl functional group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of 3-[(2,5-Dimethoxyphenyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the formal [4 + 2] cycloaddition reaction enabled by organocatalysis. This reaction allows for the rapid and enantioselective formation of the bicyclo[2.2.1]heptane scaffold from simple starting materials under mild conditions . Industrial production methods may involve optimizing this reaction for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
3-[(2,5-Dimethoxyphenyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamoyl group, using reagents like alkyl halides or amines.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[(2,5-Dimethoxyphenyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 3-[(2,5-Dimethoxyphenyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s carbamoyl group can form hydrogen bonds with proteins, influencing their structure and function. Additionally, the bicyclo[2.2.1]heptane core can interact with hydrophobic pockets in enzymes, enhancing binding affinity and specificity.
Comparison with Similar Compounds
3-[(2,5-Dimethoxyphenyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid can be compared with other similar compounds, such as:
3,3-Dimethylbicyclo[2.2.1]heptane-2-carboxylic acid: This compound has a similar bicyclic structure but lacks the 2,5-dimethoxyphenyl and carbamoyl groups.
Bicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester: This ester derivative has a similar core structure but differs in its functional groups.
3-[(2,5-Dimethylphenyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid: This compound is closely related but has methyl groups instead of methoxy groups on the phenyl ring.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical properties and biological activities.
Properties
IUPAC Name |
3-[(2,5-dimethoxyphenyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO5/c1-22-11-5-6-13(23-2)12(8-11)18-16(19)14-9-3-4-10(7-9)15(14)17(20)21/h5-6,8-10,14-15H,3-4,7H2,1-2H3,(H,18,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWAHMGRMSPTPKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2C3CCC(C3)C2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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